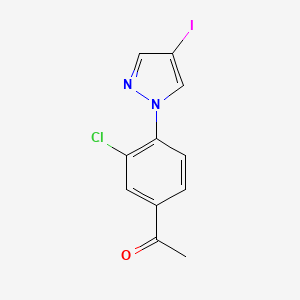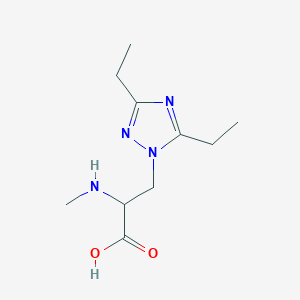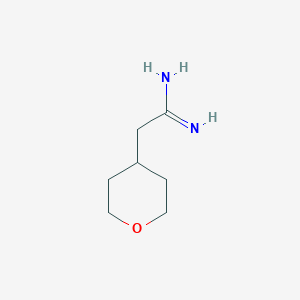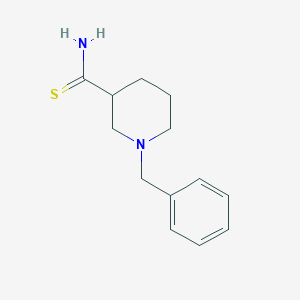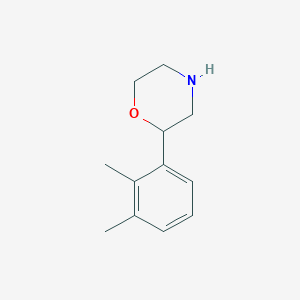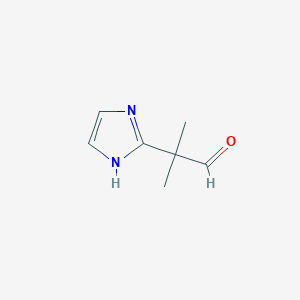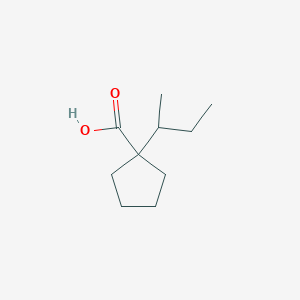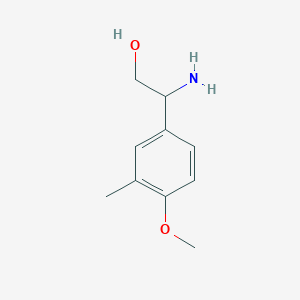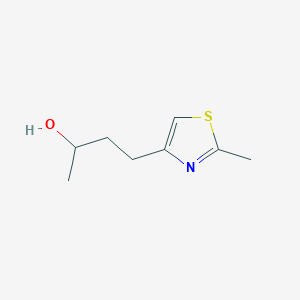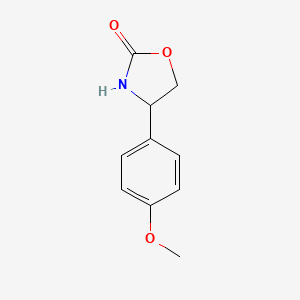![molecular formula C15H17NO3 B13617277 3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-ethoxy-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound with a bicyclic structure
Preparation Methods
The synthesis of 3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves multiple steps. One common synthetic route includes the reduction of spirocyclic oxetanyl nitriles . The reaction conditions typically involve the use of reducing agents and specific catalysts to achieve the desired transformation. Industrial production methods may vary, but they generally follow similar principles, ensuring scalability and efficiency.
Chemical Reactions Analysis
3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, it could be explored for its potential therapeutic properties. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. it generally exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione can be compared with other similar compounds such as 3-azabicyclo[3.2.0]heptane-2,4-dione and 8-azabicyclo[3.2.1]octane. These compounds share similar bicyclic structures but differ in their specific substituents and functional groups.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C15H17NO3/c1-2-19-15-9-8-12(15)13(17)16(14(15)18)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
ASHULSBNOWMDBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CCC1C(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




